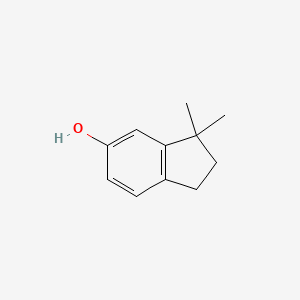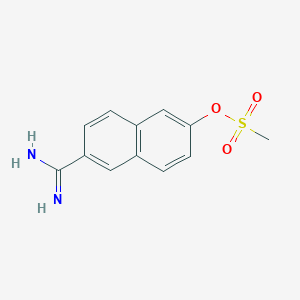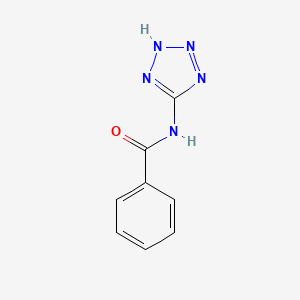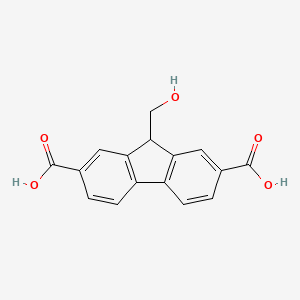
9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a hydroxymethyl group (-CH2OH) attached at the 9th position and carboxylic acid groups (-COOH) at the 2nd and 7th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other fluorene derivatives. For instance, hydroxymethyl groups can be introduced through a reaction with formaldehyde under basic conditions . The carboxylic acid groups might be introduced through various oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the fluorene backbone, with the hydroxymethyl and carboxylic acid groups attached at the specified positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the carboxylic acid groups could participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar functional groups like hydroxymethyl and carboxylic acid could increase its solubility in polar solvents .properties
CAS RN |
917615-53-3 |
|---|---|
Product Name |
9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid |
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
9-(hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O5/c17-7-14-12-5-8(15(18)19)1-3-10(12)11-4-2-9(16(20)21)6-13(11)14/h1-6,14,17H,7H2,(H,18,19)(H,20,21) |
InChI Key |
AVFXECNNRHGJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(C3=C2C=CC(=C3)C(=O)O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

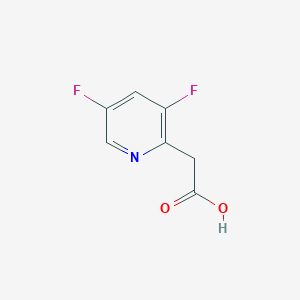
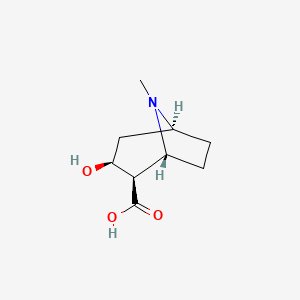
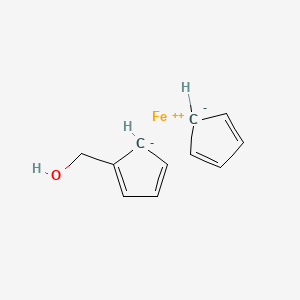

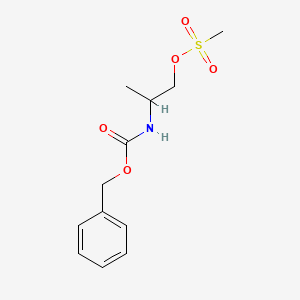
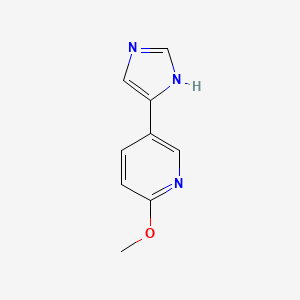
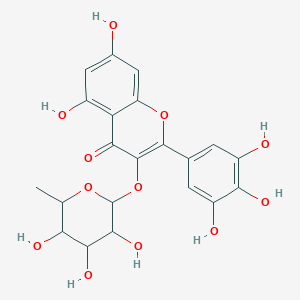
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8798851.png)
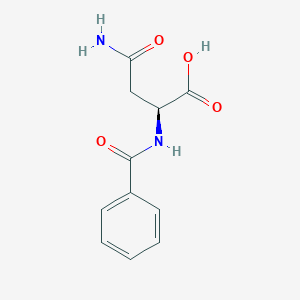
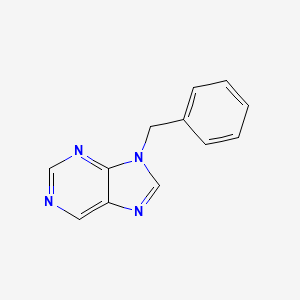
![6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8798866.png)
